molecular formula C19H22N6 B2691977 7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2380166-80-1

7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2691977
CAS No.: 2380166-80-1
M. Wt: 334.427
InChI Key: NVBCACKEFMHEGV-UHFFFAOYSA-N
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Description

7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of pyrrolo and triazolo moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process includes heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolo[3,4-c]pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of pyrrolo and triazolo moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-14-7-18(25-19(22-14)20-13-21-25)24-11-16-9-23(10-17(16)12-24)8-15-5-3-2-4-6-15/h2-7,13,16-17H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBCACKEFMHEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC4CN(CC4C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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